molecular formula C20H21N3O4 B2381859 Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate CAS No. 939887-44-2

Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate

Cat. No.: B2381859
CAS No.: 939887-44-2
M. Wt: 367.405
InChI Key: JRMDOMXFMJMHJS-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate is a heterocyclic organic compound featuring a benzoate ester core linked via an acetyl-amino group to a partially saturated quinoxaline moiety. The dihydroquinoxaline ring system (1,2-dihydroquinoxalin-2-yl) is substituted with hydroxyl (-OH) and dimethyl (-CH₃) groups at positions 3, 6, and 7, respectively.

Properties

IUPAC Name

methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-11-8-15-16(9-12(11)2)23-19(25)17(21-15)10-18(24)22-14-7-5-4-6-13(14)20(26)27-3/h4-9,17,21H,10H2,1-3H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDOMXFMJMHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

This structure includes a quinoxaline moiety, which is often associated with various pharmacological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 50 µg/ml in some cases .

Anti-inflammatory Effects

Research has demonstrated that quinoxaline derivatives possess anti-inflammatory properties. For example, studies on related compounds have shown their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes them promising candidates for the treatment of inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent. In vitro studies indicated that it could induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and testing of various quinoxaline derivatives found that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's MIC was determined to be 50 µg/ml against these strains .

Study 2: Anti-inflammatory Mechanism

Another investigation explored the anti-inflammatory mechanisms of related quinoxaline derivatives. The study reported that these compounds inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages, indicating their potential use in treating inflammatory conditions .

Research Findings Summary Table

Biological Activity Effect Reference
AntimicrobialMIC = 50 µg/ml
Anti-inflammatoryInhibition of NO and PGE2
CytotoxicityInduces apoptosis in cancer cells

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the quinoxaline structure exhibit notable biological activities, including:

  • Anticancer Activity : Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may interfere with cellular processes critical for tumor growth and survival .
  • Antiviral and Antibacterial Properties : The quinoxaline structure is associated with antiviral and antibacterial activities, which could be leveraged in developing new therapeutic agents .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Anticancer Efficacy :
    • A study assessed the compound's antiproliferative activity against human HCT116 and MCF7 cancer cell lines. It was found to exhibit IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant activity against these cancer types .
  • Binding Affinity Studies :
    • Molecular docking studies revealed that this compound binds effectively to proteins involved in cancer progression, suggesting a mechanism through which it may exert its anticancer effects .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis methodologies, and applications of compounds sharing key features with Methyl 2-{[(3-hydroxy-6,7-dimethyl-1,2-dihydroquinoxalin-2-yl)acetyl]amino}benzoate.

Structural Analogues
Compound Name Core Heterocycle Substituents/Linkers Functional Groups Applications/Notes
This compound (Target) Dihydroquinoxaline Acetyl-amino, hydroxy, dimethyl Benzoate ester, amide Likely pharmaceutical interest (inferred)
1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate Triazine Phenoxy, tert-butylphenoxy, amino Benzoate ester, ether Synthetic intermediate; no explicit use
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates Imidazole Aryl, phenyl, methyl Carboxylate ester Heterocyclic synthesis; biological screens
Metsulfuron methyl ester Triazine Methoxy, methyl, sulfonylurea Benzoate ester, sulfonylurea Herbicide (ALS inhibitor)

Key Observations :

  • Heterocycle Diversity: The target compound’s dihydroquinoxaline core offers partial saturation, enhancing conformational flexibility compared to fully aromatic triazines (e.g., ) or imidazoles (e.g., ). This may influence binding interactions in biological systems.
  • Functional Groups: The acetyl-amino linker in the target contrasts with sulfonylurea (herbicidal activity ) or carboxylate (imidazole derivatives ) functionalities in analogs. The hydroxyl and dimethyl groups on the quinoxaline may improve solubility or target specificity.
Physicochemical Properties
  • Melting points for benzoate derivatives vary widely. For instance, δ-phenylbutyl-methylamine hydrochloride melts at 126–127°C , while the target compound’s properties are unlisted but could be determined via SHELX-refined crystallography .

Q & A

What are the recommended synthetic methodologies for this compound, and how can reaction conditions be optimized?

Level: Advanced
Methodological Answer:
The synthesis of methyl benzoate derivatives typically involves multi-step reactions, including nucleophilic substitution, condensation, and esterification. For analogous compounds, protocols involve:

  • Stepwise coupling : Use of diisopropylethylamine (DIPEA) as a base to facilitate nucleophilic attack, as demonstrated in triazine-based syntheses (e.g., -35°C for initial coupling, followed by 40°C for subsequent steps) .
  • Purification : Column chromatography with gradients of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) to isolate intermediates .
  • Optimization : Adjust stoichiometry (e.g., 1.1–1.5 equiv. of reagents) and reaction time (7–48 hours) to enhance yield. For example, refluxing in methanol with glacial acetic acid as a catalyst achieved 96% yield for similar benzoic acid derivatives .

How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

Level: Basic
Methodological Answer:
SHELX programs are widely used for small-molecule crystallography:

  • Data collection : Acquire high-resolution single-crystal diffraction data.
  • Structure solution : Use SHELXT for automated space-group determination and initial phase estimation based on Laue symmetry and elemental composition .
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Key parameters include R-factors (e.g., R1 < 0.05 for high-quality data) and validation via the IUCr checkCIF tool .
  • Handling challenges : For twinned crystals or weak data, SHELXL’s twin-law refinement and restraints for bond lengths/angles improve accuracy .

What analytical techniques confirm the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 6,7-positions in the quinoxaline moiety). For example, δ = 3.76 ppm (s, 3H) corresponds to methoxy groups in methyl benzoates .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>97% as per industry standards) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₀N₃O₄).

How should researchers resolve discrepancies in spectroscopic or crystallographic data during structural elucidation?

Level: Advanced
Methodological Answer:
Discrepancies often arise from isomerism, impurities, or dynamic effects. Strategies include:

  • Cross-validation : Compare NMR data with DFT-calculated chemical shifts for proposed structures .
  • Supplementary techniques : Use IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Crystallographic redundancy : Collect multiple datasets to resolve disorder or twinning. SHELXL’s "TWIN" and "BASF" commands refine twin fractions .
  • Dynamic NMR : For conformational equilibria, variable-temperature NMR (e.g., -40°C to 80°C) can coalesce split peaks .

What potential biological activities or pesticide applications are suggested by structurally similar benzoate derivatives?

Level: Advanced
Methodological Answer:
Analogous methyl benzoates exhibit herbicidal activity via acetolactate synthase (ALS) inhibition. For example:

  • Sulfonylurea derivatives : Methyl 2-((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron-methyl) acts as a potent ALS inhibitor .
  • Structure-activity relationship (SAR) : Modify substituents on the quinoxaline ring to enhance binding affinity. Introduce electron-withdrawing groups (e.g., -CF₃) for improved stability .
  • Bioassay design : Test inhibitory activity on Arabidopsis thaliana ALS enzyme using spectrophotometric assays (λ = 540 nm for NADH depletion) .

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